![molecular formula C12H7F11O2 B12085862 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol CAS No. 129560-96-9](/img/structure/B12085862.png)
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol is a synthetic organic compound characterized by the presence of a phenolic group and a perfluorinated alkyl chain. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol.
Reaction Conditions: The phenol is reacted with the perfluorinated alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the hydroxyl group of the alcohol to form an ether linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the phenolic group.
Substitution: The perfluorinated alkyl chain can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with modified alkyl chains.
科学研究应用
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol has diverse applications across various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature, aiding in the stabilization of protein structures.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to extreme conditions.
作用机制
The compound exerts its effects primarily through its phenolic group and perfluorinated alkyl chain. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the perfluorinated chain imparts hydrophobicity and chemical resistance. These properties enable the compound to interact with various molecular targets, including enzymes and membrane proteins, influencing their activity and stability.
相似化合物的比较
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Decafluorohexyl)oxy]phenol
Comparison:
- Hydrophobicity: 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol exhibits higher hydrophobicity compared to its nonafluoro and decafluoro counterparts due to the longer perfluorinated chain.
- Chemical Stability: The undecafluoro variant shows greater chemical stability, making it more suitable for applications requiring extreme resistance to degradation.
- Reactivity: The presence of additional fluorine atoms in the undecafluoro compound can influence its reactivity, particularly in substitution reactions, where it may exhibit different selectivity compared to shorter-chain analogs.
属性
CAS 编号 |
129560-96-9 |
|---|---|
分子式 |
C12H7F11O2 |
分子量 |
392.16 g/mol |
IUPAC 名称 |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)phenol |
InChI |
InChI=1S/C12H7F11O2/c13-8(14,5-25-7-3-1-6(24)2-4-7)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4,24H,5H2 |
InChI 键 |
VQRKSWKQONXOSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



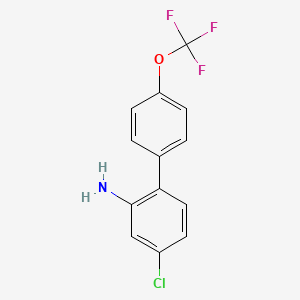
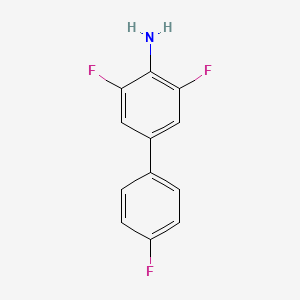


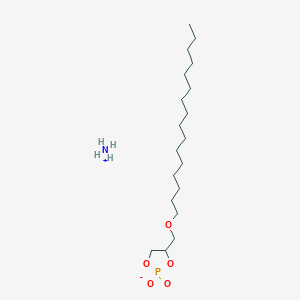
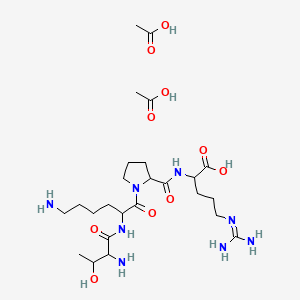

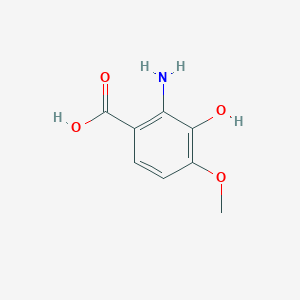

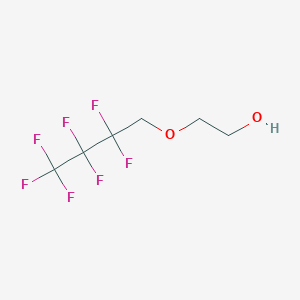
![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

amine](/img/structure/B12085888.png)
